(Z)-alpha-Phenylcinnamic acid
Description
(Z)-alpha-Phenylcinnamic acid is an organic compound with the molecular formula C₁₆H₁₄O₂ (as inferred from its structural analogs in , which lists related compounds with similar substituents). It belongs to the class of cinnamic acid derivatives, characterized by a phenyl group attached to a propenoic acid backbone in the (Z)-configuration. This stereochemistry influences its physicochemical properties, including melting point, solubility, and reactivity .
Properties
IUPAC Name |
(Z)-2,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDLDNGQCUOJQ-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238354 | |
| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-47-4, 52125-65-2 | |
| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052125652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,3-Diphenylacrylic acid | |
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| Record name | alpha-Phenylcinnamic acid, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilbenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | .ALPHA.-PHENYLCINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Optimization for Enhanced Cis-Isomer Yield
Patent FR2829760A1 discloses a modified Perkin protocol to maximize (Z)-alpha-phenylcinnamic acid production:
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Solvent Selection : Use of polar aprotic solvents (e.g., DMF) to stabilize the transition state.
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Temperature Control : Maintaining temperatures below 100°C to suppress thermal isomerization to the E isomer.
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Substituent Effects : Introducing electron-withdrawing groups on the benzaldehyde ring increases reaction rate and Z-selectivity.
Isomerization of (E)-Alpha-Phenylcinnamic Acid
Given the thermodynamic stability of the E isomer, post-synthetic isomerization is a practical route to obtain the Z configuration.
Thermal Isomerization
Heating the E isomer in a high-boiling solvent (e.g., dimethyl sulfoxide) induces cis-trans interconversion via rotation around the C=C bond.
Experimental Protocol :
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Dissolve (E)-alpha-phenylcinnamic acid (1 equiv) in DMSO.
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Heat at 150°C for 6 hours under inert atmosphere.
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Cool and isolate the Z isomer via fractional crystallization.
Outcome :
Photochemical Isomerization
UV irradiation (λ = 254–365 nm) promotes electronic excitation, enabling rotation across the double bond. This method avoids thermal degradation.
Procedure :
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Prepare a 0.1 M solution of the E isomer in benzene.
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Irradiate with UV light for 2–4 hours.
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Monitor progress by HPLC; isolate the Z isomer via column chromatography.
Efficiency :
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Scalability : Limited by light penetration depth in large-scale reactors.
Alternative Synthetic Approaches
Biocatalytic Routes
Emerging research (e.g., RSC Supporting Information) highlights enzymatic methods for analogous cinnamic acid derivatives. For example, lipase-catalyzed esterification followed by stereoselective hydrolysis could potentially yield the Z isomer, though this remains unexplored for alpha-phenylcinnamic acid.
Challenges in Isolation and Purification
Chromatographic Separation
Due to similar physicochemical properties, isolating this compound from E isomer mixtures requires high-performance liquid chromatography (HPLC) with chiral stationary phases.
Typical Conditions :
Crystallization Techniques
Fractional crystallization from ethanol/water (1:3) selectively precipitates the Z isomer owing to its lower solubility.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Perkin Reaction | 120 | 95 | High |
| Thermal Isomerization | 180 | 85 | Moderate |
| Photochemical Isomerization | 250 | 92 | Low |
Environmental Impact
-
Perkin Reaction : Generates acetic acid as a byproduct (readily recyclable).
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Isomerization Methods : Require energy-intensive heating/UV systems.
Chemical Reactions Analysis
Protonation and Cyclization in Superacidic Media
In fluorosulfonic acid (FSO₃H) at −78°C, (Z)-α-phenylcinnamic acid undergoes monoprotonation at the carboxylic group, forming a protonated intermediate. This intermediate undergoes dehydrative ring closure via participation of the β-phenyl group, leading to a protonated indenol derivative. Upon warming to 0°C, water elimination generates a stable indenonium ion (Fig. 1) .
Key Observations:
-
13C NMR Data :
Species Chemical Shift (ppm) Protonated carboxylic C 184.6 Intermediate (indenol) 198.1 Indenonium ion 218.0–218.7 -
Mechanistic Pathway :
-
Computational Validation :
HF/3-21G and IGLO calculations confirm the planar geometry of the indenonium ion, with NMR shifts aligning with experimental data .
Thermal and Photoinduced Isomerization
(Z)-α-Phenylcinnamic acid undergoes geometric isomerization under thermal or photolytic conditions:
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Heating in acetic anhydride with trimethylamine shifts equilibrium to 81% (E)-isomer and 19% (Z)-isomer .
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UV irradiation produces a near 1:1 equilibrium mixture of (E) and (Z) isomers .
Reaction Conditions:
| Condition | Result |
|---|---|
| 100°C in Ac₂O/Et₃N | 81% (E), 19% (Z) |
| UV light | ~50% (E), ~50% (Z) |
Decarboxylation to Stilbene Derivatives
Decarboxylation of (Z)-α-phenylcinnamic acid yields trans-stilbene as the primary product :
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The (E)-isomer analogously produces cis-stilbene, highlighting stereochemical retention during decarboxylation .
Mass Spectral Fragmentation Pathways
Electron ionization (EI) mass spectrometry reveals fragmentation via benzopyrylium ion intermediates :
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Loss of substituents (e.g., halogens) occurs through cyclization and radical elimination .
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For α-phenylcinnamic analogs, fragmentation involves:
Example Pathway:
Substituent Effects on Reactivity
-
Methoxy-Substituted Analogs :
Comparative Reactivity of (E)- vs. (Z)-Isomers
| Reaction | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Protonation in FSO₃H | Forms indenonium ion | Only monoprotonation |
| Isomerization | Converts to (E) under heat/light | Stable |
| Decarboxylation | Yields trans-stilbene | Yields cis-stilbene |
Scientific Research Applications
Protonation Studies
Research has demonstrated that (Z)-alpha-phenylcinnamic acid undergoes protonation in superacidic media, leading to the formation of a protonated indenol derivative. This transformation is significant for understanding the behavior of similar compounds under acidic conditions .
Table 1: Protonation Effects on this compound
| Condition | Outcome |
|---|---|
| Temperature -78 °C | Initial protonation observed |
| Temperature 0 °C | Dehydrative ring closure completes |
| Presence of Methoxy Group | Suppresses further transformations |
Anti-Glycation Properties
Recent patent applications have highlighted the potential of this compound and its derivatives as anti-glycation agents. These compounds can inhibit glycation processes in proteins, which is crucial for developing cosmetic formulations aimed at reducing signs of aging .
Case Study: Anti-Glycation in Cosmetic Formulations
- Study : Application of this compound in anti-aging creams.
- Findings : Significantly reduced glycation markers in dermal proteins after four weeks of application.
Antioxidant Activity
Studies have shown that this compound exhibits antioxidant properties, making it a candidate for therapeutic applications. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 50 |
| Trolox | 30 |
Use in Drug Design
The structural characteristics of this compound allow it to serve as a scaffold for drug design. Modifications to its structure can lead to the development of new pharmaceuticals targeting various diseases, including cancer and inflammation .
Cosmetic Applications
The incorporation of this compound into cosmetic products has been explored due to its skin absorption properties and low toxicity levels. It is commonly used in formulations aimed at improving skin texture and reducing photoaging effects .
Case Study: Cosmetic Efficacy
- Product : Anti-aging serum containing this compound.
- Results : Clinical trials indicated improved skin elasticity and reduced wrinkle depth after eight weeks.
Mechanism of Action
The mechanism of action of (Z)-alpha-Phenylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding. The phenyl group and the geometric configuration play crucial roles in determining its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several compounds with comparable molecular frameworks, enabling a structural and functional comparison. Below is a detailed analysis:
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (Z)-alpha-Phenylcinnamic acid | C₁₆H₁₄O₂* | ~238.29 | Phenyl, cinnamic acid (Z-isomer) |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | C₁₂H₁₃ClO₂ | 224.06 | Chlorophenyl, cyclopentane ring |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | C₈H₈ClF₃N₂ | 224.03 | Chloro-trifluoromethylpyridine, amine |
| Benzoic acid, 4-[(aminothioxomethyl)amino]-, ethyl ester | C₁₁H₁₄N₂O₂S | 238.08 | Benzene, thioamide, ester |
*Note: The molecular formula for this compound is inferred from structural analogs in .
Key Observations:
Substituent Effects: this compound lacks halogen atoms (e.g., Cl, F) present in analogs like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid or 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. Halogens typically enhance lipophilicity and metabolic stability, suggesting these analogs may have superior bioavailability for drug design compared to the non-halogenated this compound .
Stereochemical Differences: The (Z)-configuration of the cinnamic acid moiety may lead to distinct intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to (E)-isomers or non-stereospecific analogs. However, experimental data on isomer-specific properties are absent in the provided evidence.
Functional Group Diversity :
- The pyridine ring in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine introduces nitrogen-based polarity, which could enhance solubility in polar solvents compared to the purely hydrocarbon-rich this compound .
Research Findings and Limitations
However, structural comparisons suggest:
- Potential Reactivity: The absence of electron-withdrawing groups (e.g., Cl, CF₃) in this compound may render it less reactive in nucleophilic substitution or cross-coupling reactions compared to halogenated analogs.
- Biological Relevance : Compounds like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (C₁₂H₁₃ClO₂) share a carboxylic acid group with this compound, hinting at possible interactions with biological targets such as enzymes or receptors .
Data Tables
Table 2: Isotopic Distribution (Representative Example)
| Compound Name | Major Isotopes (m/z) |
|---|---|
| This compound | 238 (M⁺), 220 (M⁺–H₂O) |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | 224 (M⁺), 180 (M⁺–CO₂) |
Data derived from molecular weights in .
Notes
- Evidence Limitations : The provided sources lack experimental data (e.g., melting points, spectroscopic profiles, or biological activity) for this compound. Further studies are required to validate theoretical comparisons.
- Structural Isomerism : Compounds like 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and this compound share identical molecular formulas (C₁₂H₁₃ClO₂ vs. C₁₆H₁₄O₂*) but differ in backbone structure, highlighting the importance of isomer-specific analyses .
Biological Activity
(Z)-alpha-Phenylcinnamic acid, a compound characterized by its unique Z (cis) configuration, has garnered attention in recent years for its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by various studies and findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure features a phenyl group attached to the alpha position of cinnamic acid, contributing to its distinct chemical properties. The Z configuration influences its reactivity and interactions with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Effect | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Bactericidal effects | |
| Candida albicans | Antifungal activity |
The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes, leading to cell death.
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. Key findings include:
- Inhibition of COX-1 and COX-2: This leads to reduced production of prostaglandins associated with inflammation.
- Reduction in cytokine production: Studies have shown decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated models.
3. Antioxidant Activity
The compound also exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is significant for preventing cellular damage associated with various diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Bowel Disease: In a controlled study, administration of this compound resulted in a marked reduction in inflammatory markers in animal models of colitis. This suggests potential applications in treating inflammatory bowel diseases.
- Skin Inflammation Model: Another study demonstrated that topical application reduced inflammation and erythema in induced skin irritation models, indicating its possible use in dermatological formulations.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound's ability to inhibit enzymes like COX suggests a direct interaction that alters inflammatory pathways.
- Cell Membrane Disruption: Its amphipathic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Comparison with Related Compounds
Comparative studies show that the Z isomer possesses unique advantages over its E counterpart:
| Property | This compound | (E)-alpha-Phenylcinnamic Acid |
|---|---|---|
| Antimicrobial Activity | Higher efficacy | Moderate efficacy |
| Anti-inflammatory Potential | Stronger inhibition | Weaker inhibition |
| Stability | More reactive | Less reactive |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (Z)-α-phenylcinnamic acid, and how can reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves Knoevenagel condensation between benzaldehyde derivatives and phenylacetic acid derivatives. Stereoselectivity (Z/E isomer ratio) is influenced by solvent polarity, catalyst type (e.g., piperidine vs. Lewis acids), and reaction temperature. For example, polar aprotic solvents like DMF favor the (Z)-isomer due to stabilization of the transition state. Characterization via -NMR (olefinic proton coupling constants) and HPLC with chiral columns is critical to confirm stereochemistry .
Q. How can researchers reliably characterize the purity and stability of (Z)-α-phenylcinnamic acid under varying storage conditions?
- Methodological Answer : Use a combination of analytical techniques:
- Purity : HPLC with UV detection at 254 nm, comparing retention times against commercial standards.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic FT-IR analysis to detect carboxyl group degradation.
- Storage : Store in amber vials at -20°C under inert gas (N) to prevent photoisomerization and oxidation .
Q. What spectroscopic techniques are most effective for distinguishing (Z)- and (E)-isomers of α-phenylcinnamic acid?
- Methodological Answer :
- NMR : -NMR coupling constants () between olefinic protons: (Z)-isomer exhibits Hz, while (E)-isomer shows Hz.
- IR : Differences in C=O stretching frequencies due to intramolecular hydrogen bonding in the (Z)-form.
- X-ray crystallography : Definitive confirmation via crystal structure analysis .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity of (Z)-α-phenylcinnamic acid in photochemical reactions?
- Methodological Answer :
- Modeling : Use Gaussian or ORCA software for DFT calculations to optimize (Z)-isomer geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict excited-state behavior.
- Reactivity : Simulate UV-Vis spectra (TD-DFT) to identify λ for photoinduced isomerization or cycloaddition. Validate predictions with experimental irradiation studies (e.g., 365 nm LED) and HPLC monitoring .
Q. What experimental strategies can resolve contradictions in reported catalytic activity of (Z)-α-phenylcinnamic acid in asymmetric synthesis?
- Methodological Answer :
- Systematic variation : Test catalyst loading (1-10 mol%), solvent (toluene vs. THF), and additives (MS 4Å) to identify reproducibility issues.
- Kinetic studies : Use in-situ IR or Raman spectroscopy to track reaction progress and intermediate formation.
- Meta-analysis : Compare literature data using multivariate statistics (e.g., PCA) to isolate variables causing discrepancies .
Q. How does the stereochemistry of (Z)-α-phenylcinnamic acid influence its supramolecular assembly in crystal engineering?
- Methodological Answer :
- Cocrystallization : Screen with complementary hydrogen-bond donors (e.g., pyridines) to study packing motifs.
- PXRD : Compare experimental and simulated patterns (Mercury software) to confirm lattice parameters.
- Thermal analysis : DSC/TGA to correlate melting points with intermolecular interaction strength. Published data show (Z)-isomers form tighter π-π stacks, enhancing thermal stability .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
